An In-depth Technical Guide to N-Methylanthranilic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to N-Methylanthranilic Acid: Structure, Properties, and Applications
Abstract
N-Methylanthranilic acid, a derivative of anthranilic acid, is a versatile aromatic compound with significant applications across the pharmaceutical, fragrance, and synthetic chemistry sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. It delves into its synthesis and purification methodologies, explores its chemical reactivity, and examines its crucial role as a biosynthetic precursor, particularly in the formation of acridone alkaloids. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important molecule.
Introduction: The Significance of N-Methylanthranilic Acid
N-Methylanthranilic acid (2-(methylamino)benzoic acid) is an aromatic amino acid characterized by a benzene ring substituted with a carboxylic acid and an N-methylated amino group at ortho positions.[1] This substitution pattern imparts a unique combination of acidic and basic properties, as well as a specific steric and electronic profile that makes it a valuable building block in organic synthesis.[2] Historically, it has been recognized as a naturally occurring compound, found in organisms like Daphnia pulex and Streptomyces, and as a plant metabolite.[1] Its derivatives are key components in the flavor and fragrance industry.[2] In the realm of medicinal chemistry, the anthranilic acid scaffold is a privileged structure, and N-methylation further modulates its biological activity, making it a precursor for various therapeutic agents.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of N-Methylanthranilic acid is essential for its application in research and development.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(methylamino)benzoic acid[1] |
| CAS Number | 119-68-6[2] |
| Molecular Formula | C₈H₉NO₂[2] |
| Molecular Weight | 151.16 g/mol [1] |
| InChI | InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)[1] |
| SMILES | CNC1=CC=CC=C1C(=O)O[1] |
Physicochemical Data
N-Methylanthranilic acid typically presents as a brown-greyish crystalline powder.[3] Its solubility and other physical constants are critical for its handling, formulation, and reaction design.
| Property | Value | Source |
| Appearance | Brown-greyish crystalline powder | [3] |
| Melting Point | 178 - 179 °C | [1] |
| Solubility | 0.2 mg/mL in water at 20 °C | [1] |
| pKa | Not explicitly found |
Note: While a specific pKa value was not located in the search results, its structure as a carboxylic acid and an aromatic amine suggests it will have at least two pKa values.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of N-Methylanthranilic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 399.65 MHz): The proton NMR spectrum provides distinct signals for the aromatic, amine, and methyl protons.
-
δ 7.82 (d): Aromatic proton ortho to the carboxylic acid group.
-
δ 7.39 (t): Aromatic proton para to the carboxylic acid group.
-
δ 6.69 (d): Aromatic proton ortho to the amino group.
-
δ 6.58 (t): Aromatic proton meta to the carboxylic acid group.
-
δ 2.84 (s): Methyl protons of the N-methyl group.[4]
-
-
¹³C NMR: The carbon NMR spectrum confirms the presence of eight distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the six aromatic carbons, and the methyl carbon.
Infrared (IR) Spectroscopy
The FT-IR spectrum of N-Methylanthranilic acid displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
A broad O-H stretch from the carboxylic acid.
-
An N-H stretch from the secondary amine.
-
A strong C=O stretch from the carbonyl of the carboxylic acid.
-
C=C stretching bands from the aromatic ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of N-Methylanthranilic acid typically shows a molecular ion peak (M⁺) at m/z 151. The fragmentation pattern can provide further structural information, with common losses including the hydroxyl radical (•OH) from the carboxylic acid group and cleavage of the N-methyl group.[1][6]
Synthesis and Purification
The synthesis of N-Methylanthranilic acid is most commonly achieved through the methylation of anthranilic acid.
Synthetic Pathway: Reductive Amination
A prevalent method for the synthesis of N-Methylanthranilic acid involves the reductive amination of anthranilic acid with formaldehyde, followed by reduction.[7]
Caption: Reductive amination pathway for N-Methylanthranilic acid synthesis.
Experimental Protocol: Synthesis from Anthranilic Acid
This protocol is a synthesized representation of common laboratory procedures and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Dissolution: In a suitable reaction vessel, dissolve anthranilic acid in a mixture of water and hydrochloric acid with heating.[8]
-
Methylation: Cool the solution and add formaldehyde. The reaction mixture is then subjected to reduction. A common method involves catalytic hydrogenation using a catalyst such as palladium on carbon, under a hydrogen atmosphere.[7]
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The pH of the filtrate is adjusted to precipitate the N-Methylanthranilic acid.
-
Isolation: The precipitated product is collected by vacuum filtration and washed with cold water.[8]
Purification by Recrystallization
The crude N-Methylanthranilic acid can be purified by recrystallization to obtain a product of high purity.
Caption: Workflow for the purification of N-Methylanthranilic acid via recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a commonly used solvent system for the recrystallization of N-Methylanthranilic acid.[3]
-
Dissolution: The crude product is dissolved in a minimum amount of the hot solvent mixture.[9]
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly before hot gravity filtration.
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, during which crystals of pure N-Methylanthranilic acid will form. The flask is then placed in an ice bath to maximize the yield of crystals.[10]
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried.[9]
Chemical Reactivity and Synthetic Applications
The dual functionality of N-Methylanthranilic acid makes it a versatile reagent in organic synthesis.
-
Esterification: The carboxylic acid group can be readily esterified with alcohols in the presence of an acid catalyst. Methyl N-methylanthranilate, for instance, is an important fragrance compound.[2]
-
Amide Formation: The carboxylic acid can also react with amines to form amides, a key reaction in the synthesis of many pharmaceutical compounds.
-
Reactions of the Amino Group: The secondary amine is nucleophilic and can undergo further alkylation or acylation.
-
Cyclization Reactions: N-Methylanthranilic acid is a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones and benzoxazepines.
Biological Significance and Role in Drug Development
N-Methylanthranilic acid plays a significant role in biological systems and serves as a scaffold for drug design.
Biosynthesis of Acridone Alkaloids
N-Methylanthranilic acid is a key intermediate in the biosynthesis of acridone alkaloids in plants of the Rutaceae family.[11] The biosynthetic pathway involves the following key steps:
-
N-methylation of Anthranilic Acid: The enzyme anthranilate N-methyltransferase catalyzes the methylation of anthranilic acid to form N-Methylanthranilic acid.
-
Activation: N-Methylanthranilic acid is then activated by anthranilate-CoA ligase to form N-methylanthraniloyl-CoA.
-
Condensation and Cyclization: Acridone synthase facilitates the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, leading to the formation of the acridone scaffold.[12][13]
Caption: Biosynthetic pathway of acridone alkaloids from anthranilic acid.
Precursor in Pharmaceutical Synthesis
The anthranilic acid moiety is found in a variety of drugs, and N-methylation can fine-tune their pharmacological properties. While specific drug examples directly synthesized from N-Methylanthranilic acid are not extensively detailed in the provided search results, its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. It serves as a building block for peptidomimetic drugs and can act as a protease inhibitor.
Safety and Handling
N-Methylanthranilic acid may cause skin, eye, and respiratory tract irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Methylanthranilic acid is a molecule of considerable interest due to its diverse applications in synthesis, its presence in natural products, and its potential as a scaffold for drug discovery. Its unique chemical structure provides a platform for a wide range of chemical transformations, making it a valuable tool for chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in scientific research and industrial applications.
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